

# Spectroscopic Profile of 2-Chloropropionyl Chloride: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloropropionyl chloride

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-chloropropionyl chloride** (CAS No: 7623-09-8), a key building block in the synthesis of pharmaceuticals and other fine chemicals. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-chloropropionyl chloride**, facilitating easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, high-resolution NMR spectra for **2-chloropropionyl chloride** are not readily available in public databases, the expected chemical shifts can be predicted based on the analysis of similar structures and general principles of NMR spectroscopy.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **2-Chloropropionyl Chloride**

| Protons         | Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|-----------------|----------------------------------|--------------|---------------------------|
| CH <sub>3</sub> | ~1.7                             | Doublet      | ~7                        |
| CH              | ~4.6                             | Quartet      | ~7                        |

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **2-Chloropropionyl Chloride**

| Carbon          | Chemical Shift ( $\delta$ , ppm) |
|-----------------|----------------------------------|
| CH <sub>3</sub> | ~25                              |
| CH              | ~55                              |
| C=O             | ~170                             |

## Infrared (IR) Spectroscopy

The IR spectrum of **2-chloropropionyl chloride** is characterized by strong absorptions corresponding to the carbonyl and carbon-chlorine bonds. The data presented here is based on the gas-phase IR spectrum available in the NIST Chemistry WebBook.[\[1\]](#)

Table 3: Key IR Absorption Bands for **2-Chloropropionyl Chloride**

| Wavenumber ( $\text{cm}^{-1}$ ) | Intensity | Assignment                  |
|---------------------------------|-----------|-----------------------------|
| ~1800                           | Strong    | C=O stretch (acid chloride) |
| ~2950-3000                      | Medium    | C-H stretch (alkane)        |
| ~1450                           | Medium    | C-H bend (alkane)           |
| ~700-800                        | Strong    | C-Cl stretch                |

## Mass Spectrometry (MS)

The mass spectrum of **2-chloropropionyl chloride** is characterized by its molecular ion peak and distinct fragmentation pattern, including the isotopic signature of chlorine. The data is

sourced from the NIST Mass Spectrometry Data Center.[\[2\]](#)

Table 4: Major Peaks in the Mass Spectrum of **2-Chloropropionyl Chloride**

| m/z     | Relative Intensity (%) | Assignment   |
|---------|------------------------|--|
| 126/128 | ~5                     | $[M]^+$ (Molecular ion with $^{35}\text{Cl}/^{37}\text{Cl}$ )                  |
| 91      | ~30                    | $[M-\text{Cl}]^+$  |
| 63/65   | 100                    | $[\text{CH}_3\text{CHCl}]^+$ (Base peak with $^{35}\text{Cl}/^{37}\text{Cl}$ ) |
| 27      | ~80                    | $[\text{C}_2\text{H}_3]^+$   |

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid sample like **2-chloropropionyl chloride**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of **2-chloropropionyl chloride** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration ( $\delta = 0.00$  ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- $^1\text{H}$  NMR Acquisition:
  - The spectrometer is tuned to the proton frequency.
  - A standard one-pulse sequence is used to acquire the free induction decay (FID).
  - The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

- A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - The spectrometer is tuned to the carbon-13 frequency.
  - A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
  - The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
  - A longer acquisition time and a greater number of scans are generally required for  $^{13}\text{C}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: The acquired FIDs are Fourier transformed to generate the NMR spectra. Phase and baseline corrections are applied, and the spectra are referenced to the TMS signal.

## Infrared (IR) Spectroscopy

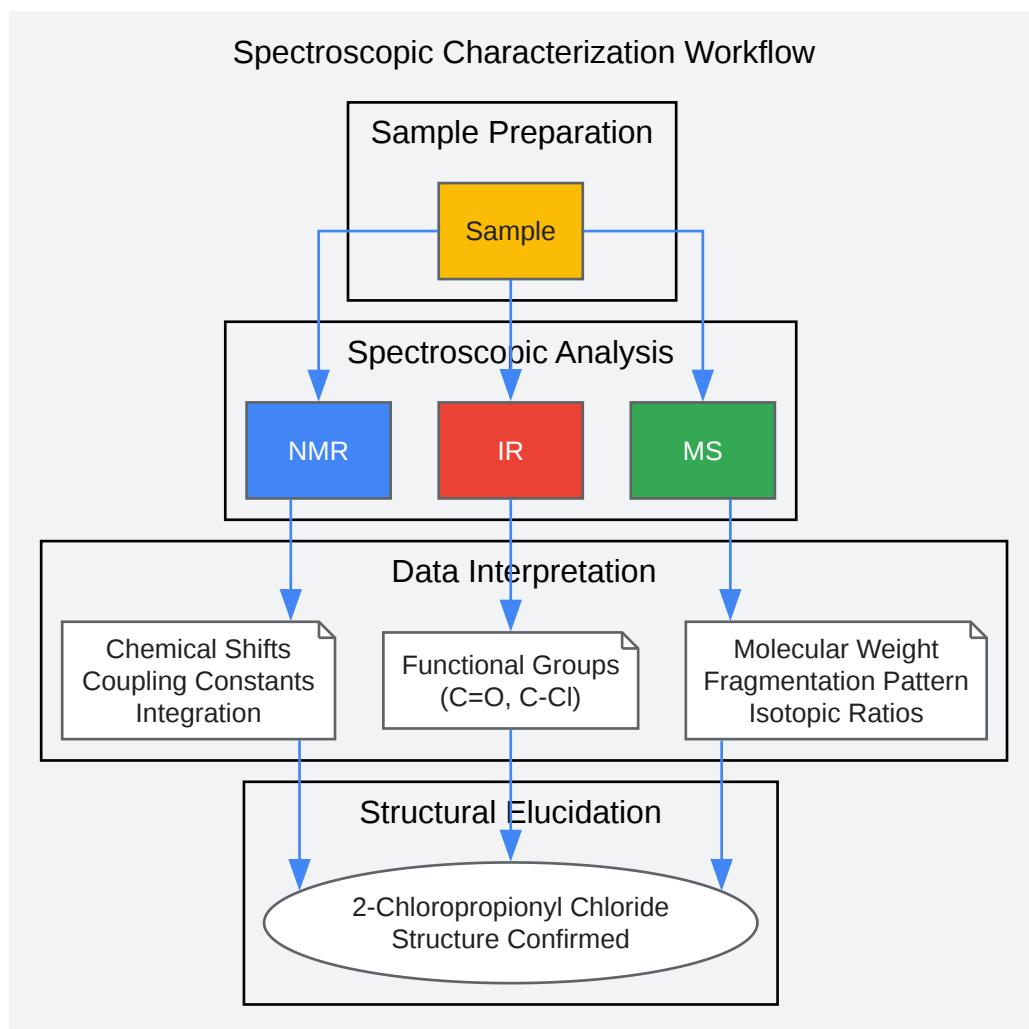
- Sample Preparation: For a liquid sample like **2-chloropropionyl chloride**, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the empty salt plates or the clean ATR crystal is recorded.
  - The sample is then placed in the beam path, and the sample spectrum is recorded.
  - The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
  - The spectrum is typically scanned over the mid-IR range (4000-400  $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- Sample Introduction: For a volatile liquid like **2-chloropropionyl chloride**, a common method is direct injection into the ion source via a heated probe or gas chromatography (GC-MS). In GC-MS, the sample is first separated from any impurities on a GC column before entering the mass spectrometer.
- Ionization: Electron Ionization (EI) is a standard technique for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or other detector records the abundance of each ion at a specific  $m/z$  value.
- Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ . The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of characterizing an organic compound like **2-chloropropionyl chloride** using multiple spectroscopic techniques.



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Caption: Workflow for the spectroscopic characterization of **2-Chloropropionyl chloride**.

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## References

- 1. 2-Chloropropionyl chloride [webbook.nist.gov]
- 2. 2-Chloropropionyl chloride [webbook.nist.gov]

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